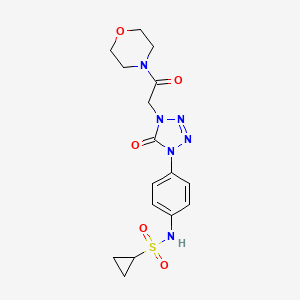![molecular formula C15H10N4O2S2 B2400917 N-[2-(3-méthyl-1,2,4-oxadiazol-5-yl)thiophène-3-yl]-1,3-benzothiazole-6-carboxamide CAS No. 1797067-27-6](/img/structure/B2400917.png)
N-[2-(3-méthyl-1,2,4-oxadiazol-5-yl)thiophène-3-yl]-1,3-benzothiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[d]thiazole-6-carboxamide” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic moiety possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates . This process can yield a maximum of 94% .Chemical Reactions Analysis
The chemical reactions involving oxadiazoles include a sequential condensation followed by tandem oxidative cyclization and rearrangement . This reaction involves readily available methyl/benzyl carbazates and aldehydes as starting substrates .Applications De Recherche Scientifique
- Agonistes inverses RORγt: Ces composés peuvent moduler l'activité de RORγt (récepteur orphelin apparenté au récepteur de l'acide rétinoïque gamma t), qui joue un rôle crucial dans la régulation immunitaire et les maladies auto-immunes .
- Inhibiteurs PHD-1: Ils peuvent inhiber la protéine 1 contenant le domaine de l'hydroxylase de proline (PHD-1), qui est impliquée dans la détection de l'oxygène et la régulation du facteur inductible par l'hypoxie (HIF) .
- Inhibiteurs JAK1 et JAK2: Ces composés présentent des effets inhibiteurs sur la janus kinase 1 (JAK1) et la janus kinase 2 (JAK2), qui sont impliquées dans les voies inflammatoires et les troubles auto-immuns .
Troubles cardiovasculaires
Les 1,2,4-triazolo [1,5-a]pyridines ont été étudiées pour leur potentiel dans le traitement des maladies cardiovasculaires. Leurs effets sur la vasodilatation, l'agrégation plaquettaire et la fonction endothéliale en font des candidats prometteurs pour le développement de médicaments .
Diabète de type 2
Ces composés peuvent jouer un rôle dans la prise en charge du diabète de type 2. Leur impact sur le métabolisme du glucose et la sensibilité à l'insuline mérite d'être exploré plus avant .
Troubles hyperprolifératifs
Les 1,2,4-triazolo [1,5-a]pyridines ont été étudiées pour leurs effets antiprolifératifs. Elles pourraient potentiellement inhiber la croissance cellulaire anormale dans les troubles hyperprolifératifs, y compris le cancer .
Sciences des matériaux
Au-delà des applications médicinales, ces composés trouvent une utilité dans les sciences des matériaux. Les chercheurs ont exploré leur utilisation dans la conception de matériaux fonctionnels, tels que des capteurs, des catalyseurs et des semi-conducteurs organiques .
Fongicides
Bien que moins étudiées, certaines 1,2,4-triazolo [1,5-a]pyridines présentent des propriétés antifongiques. Leur potentiel en tant que fongicides contre Candida albicans et Rhizopus oryzae a été étudié .
En résumé, les applications diverses de ce composé s'étendent à la chimie médicinale, à la santé cardiovasculaire, à la gestion du diabète, à la science des matériaux et même aux propriétés fongicides potentielles. Les chercheurs continuent d'explorer ses rôles multiformes, ce qui en fait un domaine d'étude passionnant. 🌟
Mécanisme D'action
Target of Action
The primary target of this compound is the NF-κB pathway . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, and cancer .
Mode of Action
The compound interacts with its target by decreasing the phosphorylation of IκB (Ser 32) in the cytoplasmic extract and p65 (Ser 536) in the nuclear extract of cells . This interaction inhibits the DNA binding ability and transcriptional activity of NF-κB .
Biochemical Pathways
The compound affects the NF-κB signaling pathway , which is involved in the regulation of immune and inflammatory responses, as well as cell proliferation and survival . By inhibiting the activation of NF-κB, the compound can potentially disrupt these processes and exert its therapeutic effects .
Result of Action
The compound induces an antiproliferative effect in a dose- and time-dependent manner . It significantly increases the percentage of sub-G1 cell population and induces apoptosis . The compound also induces the cleavage of PARP and caspase-3 in a time-dependent manner .
Analyse Biochimique
Biochemical Properties
The compound N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,3-benzothiazole-6-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been reported to have anticancer activity by targeting NF-κB in hepatocellular carcinoma cells . The compound decreases the phosphorylation of IκB (Ser 32) in the cytoplasmic extract and p65 (Ser 536) in the nuclear extract of HCC cells .
Cellular Effects
In terms of cellular effects, N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,3-benzothiazole-6-carboxamide has been found to induce antiproliferative effects in a dose- and time-dependent manner . It significantly increases the percentage of sub-G1 cell population and induces apoptosis . Furthermore, it has been found to decrease the phosphorylation of IκB (Ser 32) in the cytoplasmic extract and p65 (Ser 536) in the nuclear extract of HCC cells .
Molecular Mechanism
The molecular mechanism of action of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,3-benzothiazole-6-carboxamide involves interactions with the hydrophobic region of the p65 protein, as revealed by molecular docking analysis . This interaction leads to a decrease in the phosphorylation of IκB and p65, thereby inhibiting the activation of NF-κB .
Temporal Effects in Laboratory Settings
It has been reported that the compound induces the cleavage of PARP and caspase-3 in a time-dependent manner .
Metabolic Pathways
Oxadiazole derivatives have been reported to be involved in various metabolic processes .
Propriétés
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S2/c1-8-17-15(21-19-8)13-11(4-5-22-13)18-14(20)9-2-3-10-12(6-9)23-7-16-10/h2-7H,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXPHXWMLXPVOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-chloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2400847.png)

![3-(3-chloro-4-methylphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2400851.png)

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2400854.png)

![[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol](/img/structure/B2400857.png)
